

The Molecular Architecture of Lacto-Nfucopentaose I: A Technical Guide

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This technical guide provides a comprehensive overview of the molecular structure of Lacto-N-fucopentaose I (**LNFP I**), a significant human milk oligosaccharide (HMO). Designed for researchers, scientists, and professionals in drug development, this document details the monosaccharide composition, glycosidic linkages, and the experimental protocols utilized for its structural elucidation.

Introduction to Lacto-N-fucopentaose I (LNFP I)

Lacto-N-fucopentaose I is a neutral pentasaccharide that ranks as the second most abundant fucosylated human milk oligosaccharide after 2'-fucosyllactose (2'-FL).[1] It is recognized for its biological activities, including antiviral and antibacterial properties, and its role in modulating the gut microbiota.[2] Structurally, it is a fucosylated derivative of Lacto-N-tetraose (LNT).[3] Its precise molecular structure is fundamental to understanding its biological functions and potential therapeutic applications.

Chemical Structure of LNFP I

LNFP I is a complex carbohydrate with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol .[4][5][6] It is composed of five monosaccharide units: L-Fucose (Fuc), D-Galactose (Gal), N-Acetyl-D-glucosamine (GlcNAc), and a lactose (Gal-Glc) core at the reducing end.



The definitive glycan structure is: Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc[6][7]

This structure can be broken down into the following specific glycosidic linkages between the monosaccharide residues:

- An $\alpha(1 \rightarrow 2)$ linkage between L-Fucose and the first D-Galactose.
- A $\beta(1 \rightarrow 3)$ linkage between D-Galactose and N-Acetyl-D-glucosamine.
- A $\beta(1 \rightarrow 3)$ linkage between N-Acetyl-D-glucosamine and the second D-Galactose.
- A $\beta(1 \rightarrow 4)$ linkage between the second D-Galactose and D-Glucose.

Quantitative Structural Data

The three-dimensional conformation of **LNFP I** in solution is dynamic and has been extensively studied. Quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are crucial for defining its conformational preferences.



Parameter	Description	Typical Values / Method of Determination
Molecular Formula	The elemental composition of the molecule.	C32H55NO25
Molecular Weight	The mass of one mole of the substance.	853.77 g/mol
¹ H & ¹³ C Chemical Shifts	The resonant frequencies of hydrogen and carbon nuclei in a magnetic field, providing detailed information on the chemical environment of each atom within the molecule.	Determined via 1D and 2D NMR spectroscopy. Specific shifts are assigned by comparing experimental data with known values for monosaccharide residues and through correlational experiments (COSY, HSQC, HMBC).
J-Coupling Constants	Scalar couplings between nuclei that provide information on dihedral angles and thus the conformation across glycosidic bonds.	Trans-glycosidic ³ JCH and homonuclear ³ JHH coupling constants are measured using experiments like J-HMBC. For example, the β-configuration of galactose and GlcNAc units is confirmed by J _{1,2} coupling constants around 8 Hz, while the α-configuration of the fucose unit shows a J _{1,2} value of approximately 4.0 Hz.[3]



Residual Dipolar Couplings (RDCs)	Provide long-range structural information about the time-averaged orientation of molecular vectors relative to the magnetic field.	Measured in weakly aligning media, such as bicelle solutions. One-bond ¹ H- ¹³ C RDCs are particularly valuable for defining the relative orientations of the monosaccharide rings, complementing data from NOE and scalar couplings.
Nuclear Overhauser Effects (NOEs)	Through-space correlations between protons that are close in space (<5 Å), providing key distance constraints for conformational analysis.	Measured using 2D ROESY or NOESY experiments. The intensity of cross-peaks is proportional to the inverse sixth power of the distance between protons, allowing for the determination of interresidue proximities.

Experimental Protocols for Structural Elucidation

The determination of the primary structure and conformation of **LNFP I** relies on a combination of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight, confirm monosaccharide composition, and deduce the branching and linkage pattern through fragmentation analysis.

Methodology:

- Sample Preparation:
 - For purified standards, dissolve the LNFP I sample in the initial mobile phase (e.g., 80:20 acetonitrile:water with 20mM ammonium formate, pH 4.3) to a concentration of 10-50 μg/mL.[4]



- For biological samples (e.g., human milk), perform protein precipitation by adding an equal volume of cold ethanol, incubating at -20°C for 30 minutes, and centrifuging. The resulting supernatant containing oligosaccharides is dried and reconstituted.[4]
- Liquid Chromatography (LC) Separation:
 - HPLC System: Dionex Ultimate 3000 RS or equivalent.[1]
 - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a
 HILIC-OH5 (2.1×150mm, 2.7μm), is used to separate the polar oligosaccharides.[1]
 - Mobile Phase: A binary gradient is employed.
 - Solvent A: Water with 20mM ammonium formate, pH 4.3.[1]
 - Solvent B: Acetonitrile.[1]
 - Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 80% B) and decreases linearly to elute the analytes.[4]
 - Flow Rate: 0.2-0.4 mL/min.[4]
- Mass Spectrometry (MS) Analysis:
 - Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[1]
 - Ionization: Heated Electrospray Ionization (HESI), typically in negative ion mode for oligosaccharides.[1]
 - Scan Mode: Acquire full scan mass spectra over a range of m/z 200-1500 at a resolving power of 70,000 to accurately determine the mass of the precursor ion ([M-H]⁻ or [M+HCOO]⁻).[1]
 - Tandem MS (MS/MS): Perform Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) on the selected precursor ion. The resulting fragmentation pattern reveals the sequence and linkage of the monosaccharides. For example, the loss of a fucose residue (146 Da) is a key diagnostic fragmentation.[4]



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a complete and unambiguous assignment of all 1H and ^{13}C atoms, determine anomeric configurations (α or β), identify glycosidic linkage positions, and elucidate the 3D conformation in solution.

Methodology:

- Sample Preparation:
 - Dissolve 1-5 mg of lyophilized **LNFP I** in 0.5 mL of deuterium oxide (D₂O, 99.96%).
 - Perform repeated lyophilization and reconstitution in D₂O to exchange all labile protons (e.g., from hydroxyl groups) for deuterium.
 - For measurement of residual dipolar couplings (RDCs), the sample is dissolved in a weakly aligning medium, such as a 7.5% solution of DMPC/DHPC bicelle liquid crystals.
- NMR Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used to achieve optimal resolution and sensitivity.
 - 1D ¹H Spectrum: Provides an overview of all proton signals. The anomeric protons (H1) typically resonate in a distinct region (4.4-5.4 ppm).
 - 2D Homonuclear Correlation (COSY, TOCSY): Used to identify proton spin systems within each monosaccharide residue. TOCSY experiments transfer magnetization along the entire chain of coupled protons, revealing all protons of a given sugar ring from the anomeric proton.
 - 2D Heteronuclear Correlation (HSQC, HMBC):
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom via its attached proton.
 - HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH). This is the key



experiment for determining the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue.

 2D NOESY/ROESY: Used to determine the 3D structure. These experiments detect through-space correlations between protons that are physically close, providing distance constraints that are used to build a conformational model.

Molecular Structure Diagram

The following diagram illustrates the chemical structure of Lacto-N-fucopentaose I, detailing the monosaccharide units and their specific glycosidic linkages.



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Caption: Chemical structure of Lacto-N-fucopentaose I (**LNFP I**).

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